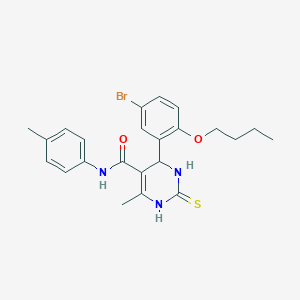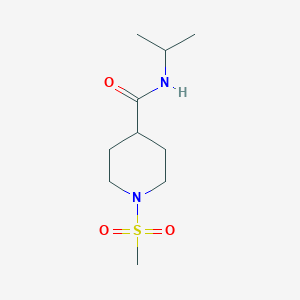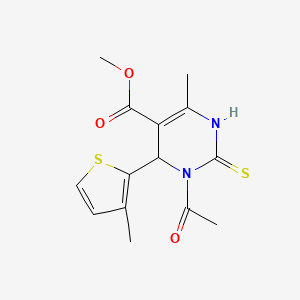![molecular formula C25H25FN4O5S B4061932 1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4061932.png)
1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
Descripción general
Descripción
1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C25H25FN4O5S and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is 512.15296925 g/mol and the complexity rating of the compound is 901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-fluoro-7-[4-({[4-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Activity Relationships
Research has shown that structural modifications to the fluoroquinolone core, including the addition of different substituents, significantly impact antibacterial activity. For example, Koga et al. (1980) demonstrated that the synthesis of 6,7, and 7,8-disubstituted compounds led to derivatives with significant antibacterial activities against both Gram-positive and Gram-negative bacteria, surpassing the effectiveness of oxolinic acid (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980). Similarly, research by Jian-yong Li et al. (2004) on novel fluoroquinolone compounds confirmed their potent antibacterial properties, underscoring the importance of structural variations for enhancing activity (Jian-yong Li, R. Lu, A. Yang, Jiyu Zhang, 2004).
Antibacterial Activity
The antimicrobial efficacy of fluoroquinolone derivatives is a key area of investigation. Natesh Rameshkumar et al. (2003) synthesized and evaluated a series of derivatives for their in vitro antibacterial and antifungal activities, demonstrating significant antibacterial and weak antifungal activities, with specific compounds showing potent efficacy against Escherichia coli in vivo (Natesh Rameshkumar, Mohan Ashokkumar, Ekambaram Harihara Subramanian, Raju Ilavarasan, Seshaiah Krishnan Sridhar, 2003). This highlights the compound's potential for treating bacterial infections while indicating its limited antifungal activity.
Advanced Synthesis Techniques
Innovative synthesis methods for fluoroquinolone derivatives have also been explored. The work by Y. Nagatsu and T. Irikura (1981) on the synthesis of carbon-14-labelled antibacterial agents for metabolic studies exemplifies the application of advanced chemical synthesis techniques in the development of fluoroquinolone-based antimicrobials (Y. Nagatsu, T. Irikura, 1981).
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-methoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O5S/c1-3-28-14-18(23(32)33)22(31)17-12-19(26)21(13-20(17)28)29-8-10-30(11-9-29)25(36)27-16-6-4-15(5-7-16)24(34)35-2/h4-7,12-14H,3,8-11H2,1-2H3,(H,27,36)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYVPKEGGPPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4061860.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B4061866.png)
![2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4061874.png)
![N-ethyl-3,4-dimethoxy-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B4061880.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4061883.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4061892.png)
![4-tert-butylphenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4061903.png)
![1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4061910.png)
![3-bromo-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4061916.png)


![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B4061923.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4061924.png)